7-Iodoisoquinoline-1,3(2H,4H)-dione
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Overview
Description
7-Iodoisoquinoline-1,3(2H,4H)-dione: is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of an iodine atom at the 7th position and a dione structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodoisoquinoline-1,3(2H,4H)-dione typically involves the iodination of isoquinoline-1,3(2H,4H)-dione. One common method includes:
Starting Material: Isoquinoline-1,3(2H,4H)-dione.
Reagent: Iodine (I2) or an iodine source such as N-iodosuccinimide (NIS).
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Catalyst: A Lewis acid such as iron(III) chloride (FeCl3) to facilitate the iodination reaction.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The iodine atom in 7-Iodoisoquinoline-1,3(2H,4H)-dione can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dione structure can undergo oxidation to form more complex quinone derivatives.
Reduction Reactions: The dione can be reduced to form dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of isoquinoline derivatives with various functional groups.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
7-Iodoisoquinoline-1,3(2H,4H)-dione is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
The compound is investigated for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Iodoisoquinoline-1,3(2H,4H)-dione and its derivatives involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The iodine atom can enhance the compound’s binding affinity to these targets, while the dione structure can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-1,3(2H,4H)-dione: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Bromoisoquinoline-1,3(2H,4H)-dione: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
7-Chloroisoquinoline-1,3(2H,4H)-dione: Contains a chlorine atom, which affects its chemical and biological properties differently compared to the iodine derivative.
Uniqueness
7-Iodoisoquinoline-1,3(2H,4H)-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make this compound particularly interesting for various applications in chemistry and biology.
Properties
IUPAC Name |
7-iodo-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO2/c10-6-2-1-5-3-8(12)11-9(13)7(5)4-6/h1-2,4H,3H2,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCINVXIYSCLJTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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